molecular formula C5H2BrIN2O2 B14896790 3-Bromo-4-iodo-5-nitropyridine

3-Bromo-4-iodo-5-nitropyridine

Cat. No.: B14896790
M. Wt: 328.89 g/mol
InChI Key: FTEFLOMFWRDXCO-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-5-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of bromine, iodine, and nitro functional groups, which impart distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-Bromo-4-iodo-5-nitropyridine can be achieved through various synthetic routes. One common method involves the nitration of 3-bromo-4-iodopyridine using nitric acid in the presence of sulfuric acid . The reaction conditions typically require careful control of temperature and concentration to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Bromo-4-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-bromo-4-iodo-5-aminopyridine, while Suzuki-Miyaura coupling can produce various substituted pyridines.

Comparison with Similar Compounds

3-Bromo-4-iodo-5-nitropyridine can be compared with other halogenated nitropyridines, such as:

    3-Bromo-5-nitropyridine: Lacks the iodine atom, which may result in different reactivity and applications.

    4-Iodo-3-nitropyridine: Lacks the bromine atom, which can influence its chemical properties and reactivity.

    3-Chloro-4-iodo-5-nitropyridine:

The uniqueness of this compound lies in its specific combination of bromine, iodine, and nitro groups, which impart distinct chemical properties and reactivity that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

3-bromo-4-iodo-5-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H

InChI Key

FTEFLOMFWRDXCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)[N+](=O)[O-]

Origin of Product

United States

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